Tris(3,7-dimethyl-1-oxooct-6-en-2-yl) borate
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Overview
Description
Tris(3,7-dimethyl-1-oxooct-6-en-2-yl) borate is a boron-containing compound with a unique structure that has garnered interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris(3,7-dimethyl-1-oxooct-6-en-2-yl) borate typically involves the reaction of boric acid with 3,7-dimethyl-1-oxooct-6-en-2-ol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a Lewis acid to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Tris(3,7-dimethyl-1-oxooct-6-en-2-yl) borate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form borate esters.
Reduction: Reduction reactions can yield borohydride derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the borate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Borate esters.
Reduction: Borohydride derivatives.
Substitution: Various substituted borate compounds.
Scientific Research Applications
Chemistry
In chemistry, Tris(3,7-dimethyl-1-oxooct-6-en-2-yl) borate is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology
The compound is explored for its potential use in biological systems, particularly in the stabilization of nucleic acids during electrophoresis. Its buffering capacity makes it suitable for use in various biochemical assays .
Medicine
Research is ongoing to investigate the potential therapeutic applications of this compound, particularly in drug delivery systems where its unique structure may enhance the stability and bioavailability of certain drugs .
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings, due to its ability to enhance the mechanical and thermal properties of these materials .
Mechanism of Action
The mechanism of action of Tris(3,7-dimethyl-1-oxooct-6-en-2-yl) borate involves its interaction with various molecular targets. In coordination chemistry, it acts as a ligand, forming stable complexes with transition metals. In biological systems, it stabilizes nucleic acids by forming hydrogen bonds and electrostatic interactions with the phosphate backbone .
Comparison with Similar Compounds
Similar Compounds
- Tris(dimethylamino)borane
- Tris(methimazolyl)borate
- Poly(pyrazolyl)borates
Uniqueness
Tris(3,7-dimethyl-1-oxooct-6-en-2-yl) borate is unique due to its specific structural features, which confer distinct chemical properties. Unlike other borate compounds, it has a higher stability and buffering capacity, making it more suitable for certain applications in chemistry and biology .
Conclusion
This compound is a versatile compound with a wide range of applications in various scientific fields
Properties
CAS No. |
185263-03-0 |
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Molecular Formula |
C30H51BO6 |
Molecular Weight |
518.5 g/mol |
IUPAC Name |
tris(3,7-dimethyl-1-oxooct-6-en-2-yl) borate |
InChI |
InChI=1S/C30H51BO6/c1-22(2)13-10-16-25(7)28(19-32)35-31(36-29(20-33)26(8)17-11-14-23(3)4)37-30(21-34)27(9)18-12-15-24(5)6/h13-15,19-21,25-30H,10-12,16-18H2,1-9H3 |
InChI Key |
WLLUSUMXQZHWFM-UHFFFAOYSA-N |
Canonical SMILES |
B(OC(C=O)C(C)CCC=C(C)C)(OC(C=O)C(C)CCC=C(C)C)OC(C=O)C(C)CCC=C(C)C |
Origin of Product |
United States |
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